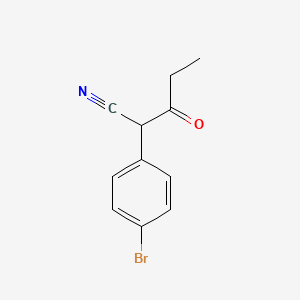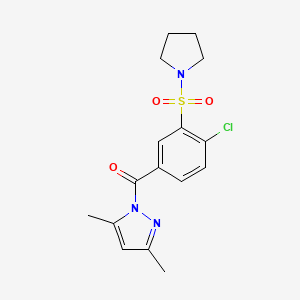
3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound that features an oxadiazole ring fused with an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of hydrazides with appropriate aldehydes or ketones. One common method includes the use of potassium carbonate (K₂CO₃) as a base to achieve efficient C-C bond cleavage, followed by cyclization and deacylation . Another approach involves the use of iodine (I₂) to promote a metal-free domino protocol for one-pot synthesis . Additionally, organo acridinium photocatalysts and cobaloxime catalysts can be employed for oxidant-free, photoredox-mediated cascade cyclization of acylhydrazones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. Mechanochemical synthesis, which is an environmentally benign alternative, can also be employed for the production of oxadiazole derivatives .
Chemical Reactions Analysis
Types of Reactions
3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as nitric acid to form nitro derivatives.
Reduction: Reduction reactions can be performed to obtain amino derivatives.
Substitution: The compound can undergo substitution reactions with halides in the presence of catalysts like copper(II) oxide nanoparticles.
Common Reagents and Conditions
Oxidation: Nitric acid (HNO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst
Substitution: Aryl or alkenyl halides with copper(II) oxide nanoparticles
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Amino derivatives
Substitution: Aryl or alkenyl-substituted oxadiazoles
Scientific Research Applications
3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms . In cancer research, the compound may inhibit specific enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another oxadiazole isomer with different regioisomeric properties.
1,2,5-Oxadiazole: Known for its energetic properties and applications in materials science.
1,3,4-Thiadiazole: Similar structure with sulfur replacing one of the nitrogen atoms, used in medicinal chemistry.
Uniqueness
3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other oxadiazole isomers. Its isopropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)aniline |
InChI |
InChI=1S/C11H13N3O/c1-7(2)10-13-14-11(15-10)8-4-3-5-9(12)6-8/h3-7H,12H2,1-2H3 |
InChI Key |
LCSNKXVGUFXBRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-2-methoxy-4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B12126570.png)
![1-(2,4-Dimethylphenyl)-4-[4-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B12126573.png)
![methyl (2Z)-[6-oxo-3-(2-phenylethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate](/img/structure/B12126575.png)






![N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide](/img/structure/B12126616.png)
![Benzenemethanamine, 2,6-difluoro-N-[(3-fluorophenyl)methyl]-](/img/structure/B12126622.png)

![3-chloro-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12126632.png)
